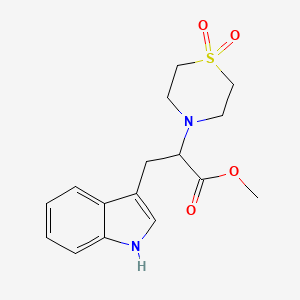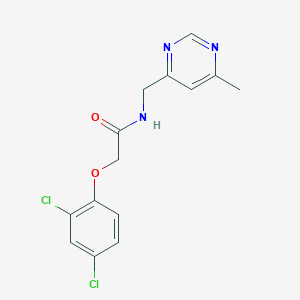
4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone, also known as CMPP, is a synthetic compound that has many potential applications in the scientific research field. It is a member of the pyridazinone family, a group of compounds that are known for their ability to interact with various biological systems. CMPP is a white crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 288.8 g/mol and a melting point of 175-177 °C.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone has a variety of potential applications in scientific research. It has been studied for its ability to interact with various biological systems, including the central nervous system, cardiovascular system, and endocrine system. It has been used in studies to investigate the effects of various drugs and hormones on the body. Additionally, it has been used in studies to investigate the mechanisms of action of various drugs and hormones.
Wirkmechanismus
The exact mechanism of action of 4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone is still unknown. However, it is believed to interact with various biological systems in a variety of ways. It is thought to act as an agonist at certain G-protein coupled receptors, which may be responsible for its effects on various biological systems. Additionally, it is believed to interact with various neurotransmitters, such as serotonin, dopamine, and norepinephrine, which may also be responsible for its effects on various biological systems.
Biochemical and Physiological Effects
4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone has been studied for its effects on various biochemical and physiological systems. It has been found to have a variety of effects on the central nervous system, including sedative and anticonvulsant effects. Additionally, it has been found to have an effect on the cardiovascular system, including the ability to reduce blood pressure. It has also been found to have an effect on the endocrine system, including the ability to reduce levels of certain hormones, such as testosterone and cortisol.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it can be synthesized in a laboratory setting using a variety of methods. However, one limitation is that the exact mechanism of action is still unknown, which can make it difficult to interpret the results of experiments. Additionally, it is not approved for human use, which can limit its use in clinical trials.
Zukünftige Richtungen
Given the potential applications of 4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone, there are a number of future directions that could be explored. One possibility is to investigate the effects of 4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone on various biological systems, such as the central nervous system, cardiovascular system, and endocrine system. Additionally, further research could be done to investigate the mechanisms of action of 4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone, as well as its potential therapeutic applications. Finally, further research could be done to investigate the potential side effects of 4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone, as well as its potential interactions with other drugs and hormones.
Synthesemethoden
4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone can be synthesized in a laboratory setting using a variety of methods. One method involves the reaction of 3-chloroaniline with piperazine and 4-chloro-2-chloroaniline in the presence of a catalyst. This reaction produces 4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone as a white crystalline solid. Other methods of synthesis include the reaction of 4-chloroaniline with 4-methylpiperazine, 4-chloro-2-chloroaniline with piperazine, and the reaction of 4-chloro-2-chloroaniline with 4-methylpiperazine.
Eigenschaften
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazin-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c1-19-5-7-20(8-6-19)13-10-18-21(15(22)14(13)17)12-4-2-3-11(16)9-12/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBLNQBXAJFVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide](/img/structure/B2952199.png)





![3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952209.png)
![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2952210.png)


![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2952214.png)

![1-[(2-Fluorophenyl)methyl]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2952220.png)